molecular formula C20H23Cl2N3OS2 B2687759 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride CAS No. 1216721-87-7

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride

Cat. No.: B2687759
CAS No.: 1216721-87-7
M. Wt: 456.44
InChI Key: FCNGWABVZSZTMY-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3OS2 and its molecular weight is 456.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Activity of Benzamide Derivatives

Research on benzamide derivatives has shown a range of activities across different scientific domains. For example, a study on the synthesis and activity of four (N,N-dimethylamino)benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline demonstrated that certain compounds exhibit anti-inflammatory activity across various concentrations. These findings highlight the potential therapeutic applications of benzamide derivatives in treating inflammation (Lynch et al., 2006).

Antimicrobial Activity of Benzimidazole Derivatives

Another study focused on the synthesis and antimicrobial activity of novel 2-substituted-1Hbenzimidazole derivatives. This research underscores the importance of benzimidazole derivatives in developing new antimicrobial agents, offering alternatives to combat resistant microbial strains (Abdellatif et al., 2013).

Development of Anticancer Agents

The creation of novel benzamide derivatives with anticancer properties has been a significant area of research. A study on microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives highlighted their potential as anticancer agents. This research contributes to the ongoing efforts in identifying new therapeutic options for cancer treatment (Tiwari et al., 2017).

Inhibitory Activity and Pharmacological Evaluation

Compounds with specific benzothiazole and benzamide structures have been evaluated for their inhibitory activity against various targets, such as leukotriene B(4). These studies not only shed light on the compounds' mechanism of action but also their potential therapeutic applications, including their use in treating allergies and inflammatory conditions (Kuramoto et al., 2008).

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylsulfanylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS2.ClH/c1-13-9-10-15(21)18-17(13)22-20(27-18)24(12-11-23(2)3)19(25)14-7-5-6-8-16(14)26-4;/h5-10H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNGWABVZSZTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CC=C3SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.